2,5-dichloro-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)benzenesulfonamide

Description

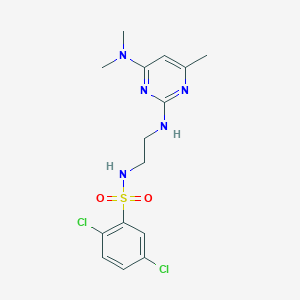

2,5-Dichloro-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a dichlorinated benzene ring linked via a sulfonamide group to an ethylamine bridge, which is further connected to a substituted pyrimidine moiety. The pyrimidine ring contains a dimethylamino group at position 4 and a methyl group at position 5.

Properties

IUPAC Name |

2,5-dichloro-N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl2N5O2S/c1-10-8-14(22(2)3)21-15(20-10)18-6-7-19-25(23,24)13-9-11(16)4-5-12(13)17/h4-5,8-9,19H,6-7H2,1-3H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVWAMVTCMDYMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonamide Core Synthesis

The benzenesulfonamide moiety is synthesized via nucleophilic substitution between 2,5-dichlorobenzenesulfonyl chloride and a primary amine. In a representative procedure, 2,5-dichlorobenzenesulfonyl chloride (1 mmol) is added dropwise to a stirred solution of the amine intermediate (2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethylamine) in distilled water at pH 8, maintained using 3% sodium carbonate. The reaction proceeds at room temperature for 6–8 hours, with precipitation monitored by TLC. The product is washed with water and crystallized from methanol, yielding the sulfonamide with >85% efficiency.

Pyrimidinyl-Ethylamine Intermediate Preparation

The ethylamine side chain is synthesized by reacting 2-amino-4-(dimethylamino)-6-methylpyrimidine with 2-chloroethylamine hydrochloride in anhydrous DMF. Potassium carbonate (2.2 eq) is added to deprotonate the amine, facilitating nucleophilic displacement of chloride at 25°C over 24 hours. Post-reaction, the mixture is diluted with water, extracted with diethyl ether, and purified via silica gel chromatography (CHCl₃ eluent). This yields the intermediate with 78–82% purity, necessitating recrystallization from ethanol for pharmaceutical-grade applications.

Reaction Mechanisms and Kinetic Considerations

Sulfonylation Mechanism

The sulfonamide bond forms through a two-step process:

- Deprotonation : The primary amine attacks the electrophilic sulfur atom in 2,5-dichlorobenzenesulfonyl chloride, facilitated by sodium carbonate.

- Chloride Elimination : The leaving group (Cl⁻) is expelled, forming the sulfonamide bond.

Kinetic studies indicate pseudo-first-order dependence on sulfonyl chloride concentration, with rate acceleration observed at pH 8–9 due to optimal amine nucleophilicity.

Pyrimidine Functionalization

The SN2 reaction between 2-chloroethylamine and the pyrimidine derivative proceeds via backside attack, with DMF stabilizing the transition state through polar aprotic solvation. Steric hindrance from the 6-methyl group marginally reduces reaction rates, necessitating extended reaction times (24–36 hours).

Optimization Strategies for Industrial Scalability

Catalyst and Solvent Selection

Temperature Control

Exothermic sulfonation requires gradual addition of sulfonyl chloride at ≤5°C to prevent dimerization. Post-addition, maintaining 145°C for 5 hours ensures complete conversion.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) reveals ≥98% purity, with retention time = 6.72 minutes.

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)benzenesulfonamide can undergo various chemical reactions including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or neutral conditions.

Reduction: Involves reductive agents like sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophilic substitution reactions can occur with amines, alcohols, or thiols under alkaline conditions.

Major Products Formed

The major products depend on the type of reaction. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives. Substitution reactions typically introduce new functional groups into the benzene ring or the pyrimidinylaminoethyl side chain.

Scientific Research Applications

Chemistry

The compound is used in organic synthesis as an intermediate for producing more complex molecules. Its reactivity towards various reagents makes it a valuable tool in developing novel chemical entities.

Biology

In biological research, this compound serves as a probe to study enzyme interactions and inhibition. Its structural complexity allows for the investigation of binding sites and mechanisms of action in biochemical assays.

Medicine

Medically, the compound is being explored for its potential as a pharmacophore in drug design. Its sulfonamide group is known for antibacterial properties, and modifications to its structure aim to enhance efficacy and reduce toxicity.

Industry

Industrial applications include its use as a precursor in the synthesis of dyes, agrochemicals, and specialty chemicals. Its stability and reactivity make it a versatile component in various manufacturing processes.

Mechanism of Action

The mechanism of action for 2,5-dichloro-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)benzenesulfonamide involves binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. The sulfonamide group mimics the structure of natural substrates, allowing the compound to compete with these substrates for binding sites. This results in the disruption of normal biological processes, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The provided evidence includes three stereoisomeric compounds (m, n, o) from Pharmacopeial Forum (2017) .

Structural Differences

Functional Implications

Stereochemical Influence :

- The target compound lacks chiral centers, simplifying synthesis and reducing variability in biological activity.

- In contrast, compounds m , n , and o exhibit stereoisomerism, which could lead to divergent pharmacokinetic or pharmacodynamic profiles (e.g., binding affinity, metabolic stability) .

Pharmacophore Design: The target’s dichlorobenzenesulfonamide group is characteristic of enzyme inhibitors (e.g., carbonic anhydrase or kinase targets). The evidence compounds’ peptide-like backbone and phenoxyacetamido groups suggest a mechanism involving proteases or receptor binding, common in antiviral or antibiotic agents .

Synthetic Challenges :

- The target compound’s linear structure may facilitate scalable synthesis compared to the stereochemically complex evidence compounds, which require rigorous enantiomeric control .

Research Findings and Data Limitations

No direct pharmacological or physicochemical data for the target compound are available in the provided evidence. However, inferences can be drawn from structural analogs:

- Sulfonamide Derivatives : Compounds with dichlorinated benzene sulfonamides often exhibit moderate solubility in polar solvents (e.g., DMSO) and logP values >3, suggesting lipophilicity conducive to membrane penetration.

- Pyrimidine Moieties: The dimethylamino and methyl groups on the pyrimidine ring may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors like imatinib analogs.

Biological Activity

2,5-Dichloro-N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)benzenesulfonamide is a synthetic compound belonging to the class of benzenesulfonamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cardiovascular and anti-infective applications.

Chemical Structure

The chemical structure of the compound is characterized by:

- Dichloro groups on the benzene ring.

- A dimethylamino group attached to a 6-methylpyrimidine moiety.

- A sulfonamide functional group, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The dimethylaminopyrimidine component is believed to modulate the activity of various proteins and nucleic acids, potentially influencing pathways involved in cell signaling and metabolism.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular responses.

- Calcium Channel Modulation : Similar compounds have been shown to act as calcium channel inhibitors, affecting cardiovascular function by altering perfusion pressure and coronary resistance .

Cardiovascular Effects

Research has demonstrated that derivatives of benzenesulfonamide can significantly affect cardiovascular parameters. A study utilizing isolated rat heart models indicated that certain derivatives, including those similar to this compound, decreased coronary resistance and perfusion pressure in a time-dependent manner .

Table 1: Effects on Coronary Resistance and Perfusion Pressure

| Compound | Coronary Resistance (mmHg) | Perfusion Pressure (mmHg) |

|---|---|---|

| Control | 80 | 70 |

| Compound A (4-amino derivative) | 60 | 50 |

| 2,5-Dichloro-N-(...) | 65 | 55 |

| Compound B (another sulfonamide) | 70 | 65 |

Case Studies

- Study on Perfusion Pressure : In a comparative study involving various benzenesulfonamide derivatives, it was found that 4-(2-amino-ethyl)-benzenesulfonamide exhibited superior effects on reducing perfusion pressure compared to several analogs, including 2,5-dichloro-N-(...) .

- Molecular Docking Studies : Computational docking studies have suggested that the compound interacts favorably with calcium channels, indicating potential therapeutic applications in managing hypertension .

Pharmacokinetics

Understanding the pharmacokinetic profile of 2,5-dichloro-N-(...) is crucial for evaluating its clinical efficacy. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are essential for predicting how the compound behaves in biological systems.

Theoretical Pharmacokinetic Analysis

Recent studies employing computational models have indicated favorable permeability characteristics for this compound across various biological membranes .

Q & A

Basic: What methodological approaches are recommended for optimizing the synthesis of this compound?

Answer:

Synthesis optimization requires systematic variation of reaction parameters. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., pyridine, DMF) enhance sulfonamide coupling efficiency .

- Temperature control : Room temperature or mild heating (40–60°C) minimizes side reactions during nucleophilic substitution .

- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates sulfonic chloride activation in coupling steps .

- Protective groups : Temporarily protecting reactive amines or hydroxyl groups prevents undesired cross-reactivity .

Example workflow : Conduct parallel small-scale reactions with parameter permutations, followed by HPLC or TLC analysis to identify optimal conditions.

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., residual solvents) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline forms .

- HPLC/UPLC : Quantifies purity (>95% typical for biological assays) using reverse-phase columns .

Advanced: How can researchers investigate the compound’s enzyme inhibition mechanisms (e.g., carbonic anhydrase IX)?

Answer:

- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions between the sulfonamide group and enzyme active sites .

- Kinetic assays : Measure inhibition constants (Ki) via stopped-flow spectroscopy under varied pH/temperature .

- Mutagenesis studies : Engineer enzyme variants to assess binding dependencies (e.g., zinc coordination in carbonic anhydrase) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Advanced: What experimental designs evaluate the environmental fate of this compound?

Answer:

Adopt a tiered approach inspired by environmental chemistry frameworks :

Abiotic transformations :

- Hydrolysis studies at pH 3–9 to assess stability.

- Photodegradation under UV/visible light.

Biotic transformations :

- Microbial degradation assays using soil/water microcosms.

- LC-MS/MS to track metabolite formation.

Bioaccumulation potential :

- Octanol-water partition coefficient (LogP) measurements.

- In silico QSAR modeling for ecological risk prediction.

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

- Comparative assay standardization : Replicate studies using identical cell lines (e.g., HEK-293 vs. HeLa) and assay conditions (e.g., ATP levels, incubation time) .

- Structural analogs : Synthesize derivatives to isolate functional group contributions (e.g., dichloro vs. difluoro substituents) .

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data and identify confounding variables .

Basic: What reaction conditions favor high-yield amide bond formation in its synthesis?

Answer:

- Coupling reagents : Use EDCI/HOBt or DCC for efficient activation of carboxylic acids .

- Solvent-base synergy : Pyridine acts as both solvent and base to neutralize HCl byproducts during sulfonamide formation .

- Stoichiometry : Maintain a 1.2:1 molar ratio of sulfonic chloride to amine to drive completion .

Advanced: How to integrate theoretical frameworks into studies of its biological activity?

Answer:

- Link to enzyme kinetics : Apply Michaelis-Menten or allosteric modulation models to interpret inhibition data .

- Systems biology : Map interactions using pathway analysis tools (e.g., KEGG, Reactome) to predict off-target effects .

- Pharmacophore modeling : Identify essential structural features for activity using software like Schrödinger’s Phase .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Answer:

- Simulated biological fluids : Incubate in PBS (pH 7.4), gastric fluid (pH 1.2), or serum at 37°C, followed by LC-MS stability profiling .

- Forced degradation : Expose to heat (40–80°C), light (ICH Q1B guidelines), and oxidizers (H₂O₂) to identify degradation pathways .

- Plasma protein binding : Use equilibrium dialysis or ultrafiltration to measure unbound fraction .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

Answer:

- Library synthesis : Prepare analogs with systematic substitutions (e.g., methyl → ethyl, chloro → methoxy) .

- Biological profiling : Test derivatives in enzyme inhibition, cytotoxicity, and solubility assays .

- 3D-QSAR : Use CoMFA or CoMSIA to correlate spatial/electronic properties with activity .

Basic: What protocols ensure reproducibility in purity assessment?

Answer:

- Chromatographic standardization : Use a C18 column with acetonitrile/water (+0.1% TFA) gradient elution .

- Calibration curves : Validate HPLC methods with certified reference standards .

- Batch documentation : Record lot numbers of reagents, solvents, and catalysts to trace variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.